![molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5](/img/structure/B1448287.png)

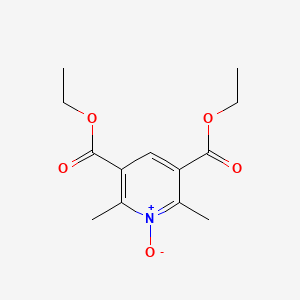

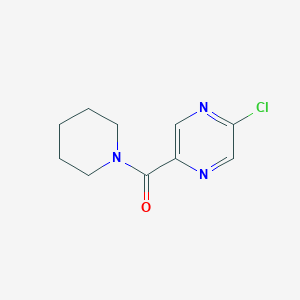

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Vue d'ensemble

Description

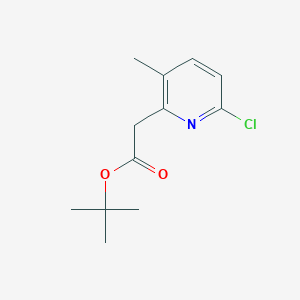

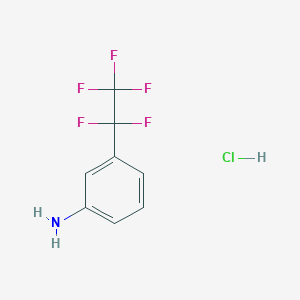

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN7 and its molecular weight is 335.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer through mechanisms such as increased cell proliferation, survival, and metastasis. The inhibition of c-Met is a promising strategy for targeted cancer therapies.

Neuroprotective and Anti-neuroinflammatory Agent

Recent studies have shown that triazole-pyrimidine hybrids, which include the compound , exhibit significant neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential to treat neurodegenerative diseases by reducing endoplasmic reticulum stress and apoptosis, as well as inhibiting the NF-kB inflammatory pathway.

GABA A Modulating Activity

Structures containing the triazole-pyrimidine moiety have demonstrated activity as allosteric modulators of the GABA A receptor . This receptor is an ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Modulation of this receptor is relevant for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.

Fluorescent Probes

The unique structure of triazole-fused pyrimidines allows them to be used as fluorescent probes . These probes can be used in biological imaging to study cellular processes, track the location of specific molecules, and investigate the dynamics of biological systems.

Polymer Structural Units for Solar Cells

Compounds with a triazole-pyrimidine structure have been incorporated into polymers used in solar cells . These materials are of interest due to their potential to improve the efficiency and stability of photovoltaic devices.

BACE-1 Inhibition

The compound has shown potential as an inhibitor of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibitors of BACE-1 are being explored as therapeutic agents for slowing the progression of Alzheimer’s disease.

Antidepressant and Antipsychotic Applications

Derivatives of triazole-pyrimidines have been found in drugs with antidepressant and antipsychotic effects . These applications are crucial in the management of mental health disorders, providing new avenues for treatment.

Antimicrobial and Antioxidant Activities

The structural scaffold of triazole-pyrimidines is present in various compounds with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . Their antioxidant activity also makes them valuable in combating oxidative stress-related diseases.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEYQNLCZUKCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)